molecular formula C15H9F7N2O B2582024 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea CAS No. 978-65-4

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea

Cat. No.: B2582024
CAS No.: 978-65-4
M. Wt: 366.239
InChI Key: BBTZUYWNNHBHRM-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea is a compound known for its unique chemical structure and properties It features two phenyl rings substituted with trifluoromethyl and fluorine groups, respectively

Preparation Methods

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of various compounds, making them more potent and selective in biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C17H12F6N2O
  • Molecular Weight : 366.23 g/mol
  • CAS Number : 978-65-4

This compound features two trifluoromethyl groups attached to a phenyl ring, which significantly impacts its interaction with biological targets.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar urea structures exhibit substantial inhibitory activity against various enzymes. For instance, studies have shown that pyrazolyl-ureas can inhibit human carbonic anhydrase (hCA), which plays a crucial role in physiological processes such as respiration and acid-base balance. The inhibition mechanism typically involves the binding of the urea moiety to the active site of the enzyme, disrupting its catalytic function .

2. Antimicrobial Properties

Compounds structurally related to this compound have demonstrated moderate antimicrobial activity. For example, derivatives tested against bacterial strains such as Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) around 250 μg/mL, indicating potential for development into antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of similar urea compounds have been documented, particularly in their ability to inhibit pro-inflammatory cytokines like TNFα. In vivo studies suggest that these compounds can significantly reduce inflammation in animal models, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups is critical in enhancing the biological activity of urea derivatives. The following table summarizes key findings regarding the SAR:

Compound StructureBiological ActivityIC50 (µM)Remarks
Urea with CF3 grouphCA Inhibition0.004High potency against hCA II
Urea with phenyl ringAnti-inflammatory0.018Reduces TNFα production
Urea without CF3Lower activity>1Significantly less effective

Case Studies

Several studies have explored the biological activity of urea derivatives closely related to this compound:

  • D'yachenko et al. (2019) : This study synthesized various adamantyl-containing ureas and evaluated their pharmacological properties, finding that modifications in the urea structure significantly impacted their inhibitory activities against hCA .
  • Recent FDA Studies : A review highlighted that compounds containing trifluoromethyl groups have been increasingly recognized for their enhanced potency in drug development. The inclusion of these groups often correlates with improved bioavailability and reduced side effects .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F7N2O/c16-10-1-3-11(4-2-10)23-13(25)24-12-6-8(14(17,18)19)5-9(7-12)15(20,21)22/h1-7H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZUYWNNHBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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